3,4,4',5-Tetrabromodiphenyl ether

Vue d'ensemble

Description

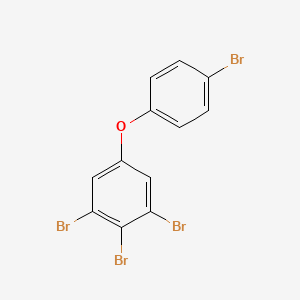

3,4,4’,5-Tetrabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C({12})H({6})Br(_{4})O. It is commonly used as a flame retardant in various materials, including plastics and textiles. This compound is known for its high thermal stability and effectiveness in reducing flammability .

Mécanisme D'action

Target of Action

3,4,4’,5-Tetrabromodiphenyl ether, also known as BDE-47, is a type of polybrominated diphenyl ether (PBDE) that is used primarily in a variety of products as a flame retardant

Mode of Action

The mode of action of BDE-47 involves its interaction with various biological pathways. It has been found to modulate the intracellular expression of microRNAs (miRNAs) in macrophages, affecting the immune response . Additionally, it has been found to activate the JAK-STAT signaling pathway, leading to disordered feeding behavior and decreased food intake in carp .

Pharmacokinetics

It is known that bde-47 demonstrates notable environmental persistence and potential for bioaccumulation . This suggests that BDE-47 can persist in the environment and accumulate in organisms over time.

Action Environment

The action of BDE-47 is influenced by various environmental factors. It is a persistent pollutant that may undergo microbial-mediated debromination in anoxic environments . In addition, it has been found to influence photosynthesis in the mangrove species Kandelia obovata at environmental levels . This suggests that the action, efficacy, and stability of BDE-47 can be influenced by factors such as oxygen levels and the presence of other organisms in the environment.

Analyse Biochimique

Biochemical Properties

3,4,4’,5-Tetrabromodiphenyl ether plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites. These interactions can result in oxidative stress and disruption of normal cellular functions. Additionally, 3,4,4’,5-Tetrabromodiphenyl ether can bind to hormone receptors, such as the estrogen receptor, potentially leading to endocrine disruption .

Cellular Effects

The effects of 3,4,4’,5-Tetrabromodiphenyl ether on various cell types and cellular processes are profound. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3,4,4’,5-Tetrabromodiphenyl ether can lead to altered expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. This compound can also disrupt mitochondrial function, leading to changes in cellular energy metabolism and increased production of reactive oxygen species .

Molecular Mechanism

At the molecular level, 3,4,4’,5-Tetrabromodiphenyl ether exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes involved in detoxification, such as cytochrome P450 enzymes. This inhibition can lead to the accumulation of toxic metabolites and increased oxidative stress. Additionally, 3,4,4’,5-Tetrabromodiphenyl ether can interfere with hormone signaling pathways by binding to hormone receptors, leading to altered gene expression and disrupted cellular functions .

Temporal Effects in Laboratory Settings

The effects of 3,4,4’,5-Tetrabromodiphenyl ether can change over time in laboratory settings. Studies have shown that this compound is relatively stable and can persist in biological systems for extended periods. Over time, it can undergo debromination, leading to the formation of less brominated and potentially more toxic metabolites. Long-term exposure to 3,4,4’,5-Tetrabromodiphenyl ether has been associated with chronic effects on cellular function, including persistent oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of 3,4,4’,5-Tetrabromodiphenyl ether vary with different dosages in animal models. At low doses, it can cause subtle changes in cellular functions, such as altered gene expression and enzyme activity. At higher doses, it can lead to more severe toxic effects, including liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been observed, where certain doses result in significant adverse effects, highlighting the importance of dose-response relationships in toxicological studies .

Metabolic Pathways

3,4,4’,5-Tetrabromodiphenyl ether is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidative metabolism of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic pathways of 3,4,4’,5-Tetrabromodiphenyl ether are crucial for understanding its detoxification and potential bioaccumulation .

Transport and Distribution

Within cells and tissues, 3,4,4’,5-Tetrabromodiphenyl ether is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, facilitating its distribution in the bloodstream. Additionally, it can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature. The transport and distribution of 3,4,4’,5-Tetrabromodiphenyl ether are critical for understanding its bioavailability and potential toxic effects .

Subcellular Localization

The subcellular localization of 3,4,4’,5-Tetrabromodiphenyl ether can influence its activity and function. It has been shown to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and disrupt protein folding and detoxification processes. Additionally, it can accumulate in mitochondria, leading to mitochondrial dysfunction and increased production of reactive oxygen species. The subcellular localization of 3,4,4’,5-Tetrabromodiphenyl ether is essential for understanding its mechanisms of action and potential toxic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4’,5-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The process includes the following steps:

Bromination Reaction: Diphenyl ether is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In industrial settings, the production of 3,4,4’,5-Tetrabromodiphenyl ether is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

Continuous Bromination: Diphenyl ether is continuously fed into a reactor along with bromine and a catalyst. The reaction mixture is maintained at an optimal temperature and pressure to achieve efficient bromination.

Separation and Purification: The product is separated from the reaction mixture using distillation or extraction methods, followed by purification to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4,4’,5-Tetrabromodiphenyl ether undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction Reactions: It can be reduced to form less brominated diphenyl ethers or completely dehalogenated products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Major Products Formed:

Substitution: Products include hydroxylated or aminated diphenyl ethers.

Oxidation: Products include brominated benzoquinones or phenols.

Reduction: Products include partially or fully dehalogenated diphenyl ethers.

Applications De Recherche Scientifique

Flame Retardants

BDE-81 is primarily utilized as a flame retardant in various materials:

- Textiles : It is incorporated into fabrics to enhance fire resistance, particularly in upholstery and clothing.

- Electronics : Used in circuit boards and other electronic components to mitigate fire risks associated with overheating.

Building Materials

The compound is also found in construction materials:

- Insulation Products : BDE-81 is added to insulation foams to improve fire safety.

- Coatings : It is used in paints and varnishes that require enhanced fire resistance.

Environmental Impact

Due to its brominated structure, BDE-81 is persistent in the environment and has been detected in various ecological compartments:

- Bioaccumulation : Studies indicate that BDE-81 can accumulate in living organisms, leading to potential toxic effects on wildlife and humans.

- Regulatory Status : Many countries have started regulating the use of PBDEs due to their environmental persistence and potential health risks.

Health Effects

Research has highlighted several health concerns associated with exposure to BDE-81:

- Endocrine Disruption : Animal studies suggest that BDE-81 may interfere with hormonal systems, potentially leading to developmental issues.

- Neurodevelopmental Effects : Exposure during critical periods of brain development has been linked to neurobehavioral changes in animal models.

Case Study 1: Flame Retardant Efficacy

A study assessing the effectiveness of BDE-81 as a flame retardant in upholstered furniture demonstrated significant improvements in ignition resistance compared to untreated materials. The results indicated that BDE-81 could reduce flammability significantly but raised concerns about leaching into indoor environments over time.

Case Study 2: Environmental Persistence

Research conducted on sediment samples from urban waterways revealed detectable levels of BDE-81, indicating its persistence and bioaccumulation potential. This study emphasized the need for monitoring and regulation of PBDEs in aquatic ecosystems.

Comparaison Avec Des Composés Similaires

- 2,3’,4,4’-Tetrabromodiphenyl ether

- 2,2’,4,4’-Tetrabromodiphenyl ether

- 2,2’,4,4’,5-Pentabromodiphenyl ether

Comparison:

- Uniqueness: 3,4,4’,5-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other PBDEs, it has distinct properties that make it particularly effective as a flame retardant.

- Reactivity: The position of bromine atoms affects the compound’s reactivity in substitution and oxidation reactions. For example, 2,2’,4,4’-Tetrabromodiphenyl ether may have different reactivity due to the absence of bromine at the 3 and 5 positions.

Activité Biologique

3,4,4',5-Tetrabromodiphenyl ether (commonly referred to as PBDE-47) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. Due to their persistence in the environment and potential health risks, understanding the biological activity of PBDE-47 is crucial for evaluating its impact on human health and ecosystems.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 497.7 g/mol. The compound consists of two phenyl rings connected by an ether linkage, with four bromine atoms substituted on the phenyl rings.

Antimicrobial Activity

Research indicates that PBDE-47 exhibits significant antimicrobial properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 6.3 µM against various bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae .

Cytotoxicity

PBDE-47 has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that it can induce significant cytotoxicity in human cervical carcinoma (HeLa), colorectal carcinoma (HCT-116), lung adenocarcinoma (A549), and myelogenous leukemia (K562) cells. The IC50 values for these cell lines were reported to be in the range of 20 µM . Furthermore, PBDE-47 has shown potential in inhibiting cell proliferation in acute myeloid leukemia cells with a therapeutic window compared to healthy peripheral blood mononuclear cells .

Endocrine Disruption

PBDEs, including PBDE-47, have been implicated in endocrine disruption. Studies have demonstrated that these compounds can bind to thyroid hormone transport proteins, potentially disrupting thyroid homeostasis. The binding affinity generally increases with the number of bromine substitutions . This disruption can lead to adverse developmental outcomes, particularly in perinatal exposure scenarios where growth retardation and neurodevelopmental delays were observed in animal models .

Oxidative Metabolism

The metabolism of PBDE-47 involves cytochrome P450 enzymes that hydroxylate the compound, leading to various metabolites that may exhibit different biological activities compared to the parent compound. Major metabolites include 4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether . These metabolites may contribute to the observed cytotoxicity and endocrine-disrupting effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of PBDEs against hepatitis C virus (HCV). PBDE-47 was found to inhibit HCV non-structural protein 3 (NS3) helicase activity, indicating its potential as an antiviral agent .

Developmental Neurotoxicity

A notable study involving perinatal exposure to PBDE-47 in mice showed significant behavioral impairments and growth retardation at various dosage levels. The findings suggest a critical window during development where exposure can lead to long-lasting neurobehavioral deficits .

Environmental Impact

Studies have documented high concentrations of PBDEs in human serum and breast milk from populations living near manufacturing sites, raising concerns about bioaccumulation and potential health risks associated with long-term exposure .

Propriétés

IUPAC Name |

1,2,3-tribromo-5-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-3-8(4-2-7)17-9-5-10(14)12(16)11(15)6-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFOIXCXIWHJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879899 | |

| Record name | BDE-81 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-50-8 | |

| Record name | 3,4,4',5-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-81 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4',5-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RZS2DO934 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.